Lipophilicity Enhancement
The incorporation of the 3-trifluoromethylphenyl group into the propargylamine scaffold is a well-established strategy to increase molecular lipophilicity. This is a class-level inference from the known properties of trifluoromethylated aromatic compounds . While direct experimental LogP or LogD data for 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine is not identified in the current search, related compounds with similar trifluoromethylphenyl moieties demonstrate increased lipophilicity and metabolic stability, which is a primary driver for their selection in drug discovery [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Data not available for this specific compound. |
| Comparator Or Baseline | Unsubstituted propargylamine or non-fluorinated phenylpropargylamines |
| Quantified Difference | Expected increase in LogP due to the -CF3 group based on class-level knowledge. |
| Conditions | In silico prediction or experimental measurement (not found in current search). |
Why This Matters
Increased lipophilicity is a critical parameter in drug design, often correlating with improved membrane permeability and oral bioavailability, thus making this scaffold a strategic choice for CNS-targeting or cell-penetrant therapeutics.
- [1] Kuujia. (n.d.). 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride. View Source
